2-(5-Bromofuran-2-yl)-1,3-thiazolidine

Description

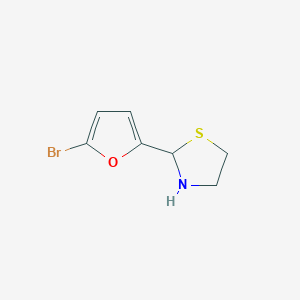

Structure and Significance 2-(5-Bromofuran-2-yl)-1,3-thiazolidine is a heterocyclic compound comprising a thiazolidine core (a five-membered ring with one sulfur and one nitrogen atom) fused to a 5-bromofuran moiety. Thiazolidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The bromofuran substituent may further modulate these properties by influencing lipophilicity and binding affinity to biological targets.

For instance, moguisteine—a related thiazolidine-containing antitussive agent—is synthesized through multi-step processes involving cyclic intermediates like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane . Similar strategies, such as condensation of bromofuran-derived aldehydes with cysteamine, could theoretically yield this compound.

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFNWJYJTWVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-1,3-thiazolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: Potential inhibition or activation of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its brominated furan-thiazolidine hybrid structure. Below is a comparative analysis with structurally related thiazolidine derivatives:

Key Observations :

- This contrasts with methoxy or cyanoimino substituents, which may donate electrons or participate in resonance .

- Biological Interactions: Brominated furans are known for their ability to form halogen bonds with biological targets (e.g., enzymes or DNA), a feature absent in non-halogenated analogs like moguisteine intermediates .

- Synthetic Challenges : Introducing bromine into the furan ring may complicate synthesis compared to simpler thiazolidines, requiring controlled halogenation steps to avoid side reactions.

Thermodynamic and Kinetic Stability

Thiazolidine rings are generally stable but sensitive to ring-opening under acidic or oxidizing conditions. The bromofuran moiety may further destabilize the ring due to steric strain, as observed in bulky-substituted thiazolidines . In contrast, 4-oxo-thiazolidine derivatives exhibit higher stability due to conjugation of the ketone group with the ring .

Pharmacological Potential

Preparation Methods

Preparation of Schiff Bases

- Starting Material: 5-Bromofuran-2-carboxyhydrazide

- Reagents: Aromatic or heterocyclic aldehydes (e.g., 2,3-dimethoxybenzaldehyde)

- Solvent: Dry toluene

- Conditions: Reflux with Dean-Stark water separator for 4–5 hours to remove water formed during condensation

- Monitoring: Thin Layer Chromatography (TLC)

- Isolation: Distillation of excess toluene followed by recrystallization from alcohol

The Schiff base formation is a condensation reaction between the hydrazide group and aldehyde, yielding hydrazone derivatives with characteristic IR bands (e.g., >C=O at ~1660 cm^-1, -N=CH at ~1570 cm^-1) and NMR signals confirming structure.

Cyclocondensation to Form Thiazolidine Ring

- Reagents: Schiff bases (prepared above) and thioglycolic acid or thiolactic acid

- Solvent: Dry toluene

- Conditions: Reflux for 10–12 hours with Dean-Stark apparatus to remove water

- Monitoring: TLC to follow reaction progress

- Workup: Distillation of toluene, treatment with saturated NaHCO3 to remove unreacted acid, washing, drying, and recrystallization from alcohol

This step forms the thiazolidine-4-one ring by cyclization involving the thiol and carboxylic acid groups of thioglycolic acid reacting with the Schiff base. The product shows IR peaks characteristic of >C=O and -CONH groups and NMR signals consistent with the thiazolidine ring.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product Description |

|---|---|---|---|

| 1 | 5-Bromofuran-2-carboxyhydrazide + Aldehyde | Reflux in dry toluene, 4–5 h, Dean-Stark | Schiff base (hydrazone derivative) |

| 2 | Schiff base + Thioglycolic acid | Reflux in dry toluene, 10–12 h, Dean-Stark | 2-(Substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)-thiazolidine-4-one |

Research Findings and Characterization Data

| Compound | IR (cm^-1) Key Bands | ^1H NMR (δ ppm) Highlights | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Schiff base (2a) | 1660 (>C=O), 1570 (-N=CH), 1246 (C-O-C), 625 (C-Br) | 3.40 (3H, s, m-OCH3), 3.74 (3H, s, p-OCH3), 8.1 (1H, s, N=CH) | Not specified | Not specified | Confirmed hydrazone formation |

| Thiazolidine (3a) | 1673 (>C=O, -CONH), 1685 (>C=O) | 8.0 (1H, s, -CONH) | Not specified | Not specified | Cyclocondensation product |

| Methyl-thiazolidine (4a) | 1673 (>C=O, -CONH), 1685 (>C=O) | Similar to 3a | Not specified | Not specified | From thiolactic acid |

Note: The exact yields and melting points vary depending on substituents and reaction conditions; detailed data are available in referenced studies.

Summary Table of Preparation Conditions

| Parameter | Schiff Base Formation | Cyclocondensation to Thiazolidine |

|---|---|---|

| Starting materials | 5-Bromofuran-2-carboxyhydrazide + Aldehyde | Schiff base + Thioglycolic acid or Thiolactic acid |

| Solvent | Dry toluene | Dry toluene |

| Temperature | Reflux (~110 °C) | Reflux (~110 °C) |

| Reaction time | 4–5 hours | 10–12 hours |

| Water removal technique | Dean-Stark water separator | Dean-Stark water separator |

| Monitoring | TLC | TLC |

| Workup | Distillation, recrystallization | Distillation, NaHCO3 wash, recrystallization |

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromofuran-2-yl)-1,3-thiazolidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling bromofuran derivatives with thiazolidine precursors. A two-step approach is common:

Intermediate formation : React 5-bromofuran-2-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. Yields (~60-70%) depend on solvent choice (e.g., ethanol vs. THF) and temperature control (60–80°C) to minimize side reactions like oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and increases yield by 15–20% due to uniform heating .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR : H and C NMR confirm the thiazolidine ring (δ 3.5–4.5 ppm for N–CH–S) and bromofuran substituents (δ 6.2–7.0 ppm for furan protons) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond length: 1.81 Å in thiazolidine ring) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H] at m/z 274) .

Q. What preliminary biological activities have been reported?

- Antimicrobial : Moderate activity against S. aureus (MIC: 32 µg/mL) due to thiazolidine’s sulfur moiety disrupting bacterial membranes .

- Anticancer : IC values of 12–25 µM against HeLa cells, linked to ROS generation .

Advanced Research Questions

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

Discrepancies in IC values (e.g., 12 vs. 25 µM) may stem from:

- Assay variability : Differences in cell line passage numbers or incubation times .

- Solubility : DMSO vehicle concentration (>0.1% can artifactually inhibit cells) .

Resolution : Standardize protocols (e.g., MTT assay at 24 hrs, ≤0.1% DMSO) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies optimize regioselectivity in multi-step syntheses?

Q. How can structure-activity relationships (SAR) guide derivative design?

- Bromine position : 5-Bromofuran enhances electrophilicity, improving DNA intercalation (ΔTm = +4°C in DNA melting assays) .

- Thiazolidine modifications : N-methylation reduces cytotoxicity (IC increases to 50 µM) but improves metabolic stability (t = 2.1 hrs in liver microsomes) .

Methodological Considerations

Q. How to address low yields in scale-up syntheses?

Q. What analytical techniques resolve degradation products?

- LC-QTOF-MS : Identifies oxidative metabolites (e.g., sulfoxide at m/z 290) .

- Stability studies : Store at -20°C under argon; >90% purity retained after 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.